N-(4-(4-Methyl-1-piperazinyl)phenyl)-9-acridinamine
Overview
Description
JP1302 is a selective antagonist of the alpha-2C adrenoceptor. It has a high affinity for the human alpha-2C receptor, with a Kb value of 16 nanomolar and a Ki value of 28 nanomolar . JP1302 exhibits antidepressant activity and has been used in the study of neuropsychiatric disorders, acute renal failure, and renal injury .
Mechanism of Action
Target of Action
JP1302 primarily targets the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .
Mode of Action
It is believed to interact with its target, the src kinase, potentially inhibiting its activity . This could lead to changes in the signaling pathways regulated by this enzyme, affecting various cellular processes .
Biochemical Pathways
The biochemical pathways affected by JP1302 are likely related to those regulated by Src kinase. These can include pathways involved in cell proliferation, survival, and migration . The downstream effects of these changes can vary depending on the specific cellular context.
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of JP1302’s action are likely to be diverse, given the wide range of processes regulated by Src kinase . These could potentially include changes in cell growth, survival, and migration .
Biochemical Analysis
Biochemical Properties
JP1302 interacts with the α2C-adrenoceptor, a type of adrenergic receptor. The compound has a high affinity for this receptor, with a Kb value of 16 nM and a Ki value of 28 nM for the human α2C-receptor . This interaction plays a crucial role in its biochemical activity.
Cellular Effects
JP1302 influences cell function by interacting with the α2C-adrenoceptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.
Molecular Mechanism
The mechanism of action of JP1302 involves its binding to the α2C-adrenoceptor. This binding can lead to changes in gene expression and cellular signaling pathways . The compound may also influence enzyme activity, either through inhibition or activation, as part of its molecular mechanism.
Temporal Effects in Laboratory Settings
The effects of JP1302 can change over time in laboratory settings. For example, the compound has been shown to ameliorate renal dysfunction in rats when administered post-ischemia
Dosage Effects in Animal Models
In animal models, the effects of JP1302 can vary with different dosages. For instance, JP1302 has been shown to decrease immobility time in the Forced Swim Test (FST) at doses of 1-10 μmol/kg
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JP1302 involves the preparation of the mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 milligrams per milliliter . The compound is then subjected to various reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for JP1302 are not extensively documented. the compound is available in various quantities for research purposes, indicating that it can be synthesized and scaled up for larger production .
Chemical Reactions Analysis
Types of Reactions
JP1302 undergoes several types of chemical reactions, including:
Oxidation: JP1302 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced products.
Substitution: JP1302 can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving JP1302 include oxidizing agents, reducing agents, and various solvents such as DMSO and water .
Major Products Formed
The major products formed from the reactions of JP1302 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
JP1302 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
OPC-28326: Another alpha-2C selective compound with similar properties to JP1302.
Tetrahydrozoline: A compound with affinity for alpha-adrenergic receptors.
Amitriptyline hydrochloride: A compound with antidepressant activity and affinity for adrenergic receptors.
Uniqueness of JP1302
JP1302 is unique due to its high selectivity and affinity for the alpha-2C adrenoceptor. This selectivity allows for targeted modulation of the receptor, making it a valuable tool for studying the role of alpha-2C adrenoceptors in various physiological and pathological processes .
Properties
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKGUNQLVFEEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230190 | |
Record name | JP 1302 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80259-18-3 | |
Record name | Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80259-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JP 1302 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JP 1302 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JP1302?
A: JP1302 acts as a selective antagonist of the α2C adrenoceptor subtype. [, , , ] This means it binds to the α2C adrenoceptor and blocks the effects of agonists, such as norepinephrine, from activating the receptor.
Q2: Can you provide examples from the research demonstrating the selectivity of JP1302 for the α2C adrenoceptor subtype?
A2: Several studies showcase the selectivity of JP1302:
- Mydriasis in Rats: In a study investigating the role of α2 adrenoceptor subtypes in pupil dilation (mydriasis) induced by imidazoline derivatives in rats, JP1302 did not significantly affect the mydriatic effects. This suggests that the α2C adrenoceptor subtype is not significantly involved in this specific physiological response to imidazoline compounds. []
- Anxiety in Neonatal Rats: Research exploring the long-term anxiety effects of sevoflurane anesthesia in neonatal rats found that JP1302, when co-administered with dexmedetomidine (an α2 adrenoceptor agonist), did not block the anxiolytic effects of dexmedetomidine. This suggests that the anxiolytic effects of dexmedetomidine in this model are not mediated through the α2C adrenoceptor subtype. []
- Pulmonary Endothelial Cell Permeability: In a study investigating the protective effects of α2 adrenoceptor activation against TNF-α-induced dysfunction in human pulmonary microvascular endothelial cells, JP1302 reversed the protective effect of dexmedetomidine on endothelial permeability. This suggests that α2C adrenoceptor plays a role in maintaining endothelial integrity in the face of inflammatory insults. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.